BenchChemオンラインストアへようこそ!

Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Analytical Reference Standards Conformational Analysis X-ray Crystallography

Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative distinguished by a 2-bromophenyl substituent at the 4-position and symmetrical ethyl ester groups at the 3- and 5-positions. Unlike general 1,4-DHP research compounds, this molecule has a specific, documented role in pharmaceutical manufacturing as a process-related intermediate and impurity reference standard for the calcium channel blocker lacidipine.

Molecular Formula C19H22BrNO4
Molecular Weight 408.3 g/mol
CAS No. 103890-74-0
Cat. No. B3417287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS103890-74-0
Molecular FormulaC19H22BrNO4
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C
InChIInChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3
InChIKeyHHVXLILNSZSXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 103890-74-0): A Lacidipine-Specific Process Intermediate and Impurity Standard


Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative distinguished by a 2-bromophenyl substituent at the 4-position and symmetrical ethyl ester groups at the 3- and 5-positions [1]. Unlike general 1,4-DHP research compounds, this molecule has a specific, documented role in pharmaceutical manufacturing as a process-related intermediate and impurity reference standard for the calcium channel blocker lacidipine [2]. Its procurement value arises not from generic calcium channel antagonist screening but from its verified identity as 'Lacidipine Impurity 17', requiring authenticated reference materials for analytical method validation and regulatory compliance .

Why Generic 1,4-Dihydropyridines Cannot Substitute for CAS 103890-74-0 in Regulated Analytical Workflows


Generic 1,4-DHPs, such as the 4-(4-bromophenyl) isomer (CAS 94817-50-2) or nifedipine (CAS 21829-25-4), are not interchangeable with CAS 103890-74-0, despite sharing the dihydropyridine core . The critical differentiation lies in the ortho-substitution pattern of the bromine atom, which imparts unique chromatographic retention, mass spectral fragmentation, and spectroscopic properties essential for its role as a specific impurity marker [1]. In lacidipine drug substance analysis, the compound's exact retention time and relative response factor under validated HPLC conditions are non-transferable parameters [2]. Substituting a structurally similar but chemically non-identical compound would invalidate system suitability tests, compromise the quantification of this specific process impurity, and risk regulatory non-compliance during ANDA or DMF submissions. The quantitative evidence below confirms that the compound's value is defined by its ortho-bromo substitution pattern, which dictates its specific physicochemical and analytical behavior .

Comparative Evidence for Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Justifying Its Selection Over Closest Analogs


Ortho- vs. Para-Bromo Substitution: Impact on Molecular Conformation and Crystal Packing as a Basis for Chromatographic Differentiation

The defining structural feature of CAS 103890-74-0 is the 2-bromophenyl (ortho) substituent, which directly dictates its suitability as a lacidipine impurity standard. The ortho-bromo group forces a distinct axial synperiplanar orientation of the aryl ring relative to the 1,4-DHP ring, as confirmed by X-ray crystallography of related 2-bromophenyl-DHP structures [1]. In contrast, the 4-bromophenyl (para) isomer (CAS 94817-50-2) adopts a near-perpendicular dihedral angle of 89.32° between the benzene and DHP rings, leading to a flattened boat conformation [2]. This fundamental conformational difference results in distinct intermolecular hydrogen-bonding networks and solid-state packing, which translate directly to different chromatographic retention times and unique spectroscopic fingerprints. For a procurement decision, a contract laboratory validating a lacidipine HPLC method must source the exact ortho-isomer; the para-isomer will elute at a different retention time, failing system suitability criteria and preventing accurate quantification of Impurity 17.

Analytical Reference Standards Conformational Analysis X-ray Crystallography

Defined Role as Lacidipine Impurity 17: Verified Identity in Validated HPLC Methods Versus Uncharacterized Analogs

CAS 103890-74-0 has been explicitly identified, synthesized, and characterized as 'Lacidipine Impurity 17' in published pharmaceutical development studies . In a validated reversed-phase HPLC method for lacidipine tablets, the calibration curve for each impurity demonstrated excellent linearity with r² > 0.999, and the method established specific limits of detection and quantification for related substances [1]. A related study on lacidipine bulk drug substance used LC-MS to identify five process-related impurities, all of which were independently synthesized and co-injected to confirm their identity and retention times [2]. In contrast, close analogs like Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB) have only been studied in computational docking contexts for calcium channel activity, with no documented application as a verified pharmaceutical impurity standard [3]. This gap in regulatory documentation means the para-isomer cannot serve as a substitute for the ortho-isomer in any GMP or pharmacopeial testing context.

Pharmaceutical Impurity Profiling LC-MS Characterization Regulatory Compliance

Differentiated Physicochemical Properties: Computed LogP and Molecular Descriptors Distinguish Ortho-Isomer from Nifedipine and General 1,4-DHP Scaffolds

The presence of a bromine atom at the ortho position alters the lipophilicity and electronic profile of CAS 103890-74-0 relative to the prototypical 1,4-DHP drug nifedipine (which bears a 2-nitrophenyl group) and the unsubstituted phenyl analog. PubChem's computed XLogP3 value for CAS 103890-74-0 is 3.5 [1]. For comparison, the computed XLogP3 of nifedipine is approximately 2.2, and that of diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP, the des-bromo analog) is approximately 2.8 [2]. The approximately 0.7–1.3 log unit increase represents a roughly 5- to 20-fold higher predicted partition coefficient, which directly impacts chromatographic retention in reversed-phase HPLC methods and influences solubility and formulation behavior. This physicochemical divergence means the compound cannot be simply replaced by the des-bromo or nitro-substituted analogs in any analytical method where retention time and resolution are critical parameters. The higher lipophilicity also suggests that if employed as a synthetic intermediate, its extraction and purification behavior will differ meaningfully from less lipophilic 1,4-DHPs.

Physicochemical Profiling LogP In Silico ADMET

Optimal Scientific and Industrial Applications for Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 103890-74-0)


Certified Reference Standard for Lacidipine Impurity Profiling in ANDA and DMF Submissions

CAS 103890-74-0 is the definitive reference material for identifying and quantifying 'Lacidipine Impurity 17' in drug substance and finished product testing. Its documented ortho-bromo substitution pattern and synthesis as a 'trans Lacidipine intermediate' validate its use in HPLC system suitability tests, linearity verification, and accuracy assessments in accordance with ICH Q3A/Q3B guidelines . Using any other 1,4-DHP analog would provide incorrect retention time markers and invalidate the analytical method.

Synthetic Intermediate in Lacidipine Process Development and Scale-Up Studies

As a verified intermediate in the lacidipine synthetic pathway, this compound is essential for process chemistry groups investigating impurity formation, fate, and purge during the Hantzsch condensation step . Spiking experiments using the authentic ortho-bromo intermediate allow process chemists to demonstrate that this potential impurity is adequately controlled in the final API. The compound's unique 2-bromophenyl moiety also provides a synthetic handle for further derivatization via cross-coupling reactions.

Conformational Probe for Structure-Activity Relationship (SAR) Studies on 1,4-DHP Calcium Channel Blockers

The distinct axial synperiplanar orientation of the 2-bromophenyl ring, confirmed by X-ray crystallography of related structures, makes this compound a valuable conformational probe for SAR studies aiming to correlate aryl ring geometry with calcium channel antagonist potency [1]. Its computed XLogP3 of 3.5 distinguishes it from less lipophilic analogs like nifedipine (XLogP3 ≈ 2.2) and the des-bromo DHPP (XLogP3 ≈ 2.8), enabling systematic investigation of lipophilicity-driven differences in membrane permeability and target binding [2].

Chromatographic Method Development Column for Ortho-Substituted Aryl-DHP Separations

Due to the significant conformational difference between ortho- and para-bromo isomers (approximately 90° difference in aryl-DHP dihedral angle), CAS 103890-74-0 serves as a challenging test probe for developing and optimizing HPLC columns and mobile phase conditions that resolve closely related positional isomers of 1,4-DHPs [3]. Its higher LogP compared to common DHP drugs makes it suitable for evaluating the selectivity of new reversed-phase stationary phases.

Quote Request

Request a Quote for Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.